![molecular formula C18H24N4OS B6117415 N-{[2-(4-methyl-1-piperazinyl)-3-pyridinyl]methyl}-3-(3-thienyl)propanamide](/img/structure/B6117415.png)
N-{[2-(4-methyl-1-piperazinyl)-3-pyridinyl]methyl}-3-(3-thienyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{[2-(4-methyl-1-piperazinyl)-3-pyridinyl]methyl}-3-(3-thienyl)propanamide, also known as TAK-659, is a novel small molecule inhibitor that selectively targets the protein tyrosine kinase (PTK) known as Itk. Itk is a key regulator of T-cell activation and is involved in various signaling pathways that control immune responses. TAK-659 has shown promising results in preclinical studies as a potential therapeutic agent for the treatment of various autoimmune diseases and cancer.
Wirkmechanismus
Itk is a non-receptor tyrosine kinase that is predominantly expressed in T-cells and is involved in the regulation of T-cell activation and differentiation. Itk is activated by the T-cell receptor (TCR) and various co-stimulatory molecules, leading to the activation of downstream signaling pathways that control T-cell activation and cytokine production. N-{[2-(4-methyl-1-piperazinyl)-3-pyridinyl]methyl}-3-(3-thienyl)propanamide selectively binds to the ATP-binding site of Itk and inhibits its activity, leading to the suppression of T-cell activation and cytokine production.
Biochemical and Physiological Effects:
This compound has been shown to have potent inhibitory activity against Itk in vitro, with an IC50 value of 1.1 nM. In vivo studies have demonstrated that this compound effectively suppresses T-cell activation and cytokine production in various animal models of autoimmune diseases and cancer. This compound has also been shown to have good pharmacokinetic properties and oral bioavailability in preclinical studies.
Vorteile Und Einschränkungen Für Laborexperimente
The selective inhibition of Itk by N-{[2-(4-methyl-1-piperazinyl)-3-pyridinyl]methyl}-3-(3-thienyl)propanamide makes it a valuable tool for studying the role of Itk in T-cell activation and immune responses. This compound can be used to investigate the effects of Itk inhibition on various signaling pathways and cytokine production in vitro and in vivo. However, the lack of selectivity for other kinases may limit its use in certain experimental settings.
Zukünftige Richtungen
N-{[2-(4-methyl-1-piperazinyl)-3-pyridinyl]methyl}-3-(3-thienyl)propanamide has shown promising results in preclinical studies as a potential therapeutic agent for the treatment of various autoimmune diseases and cancer. Further studies are needed to evaluate its safety and efficacy in clinical trials. In addition, the development of more selective Itk inhibitors may provide valuable tools for studying the role of Itk in immune responses and for the treatment of immune-related diseases. Furthermore, the combination of this compound with other therapeutic agents may enhance its antitumor activity and improve treatment outcomes for cancer patients.
Synthesemethoden
The synthesis of N-{[2-(4-methyl-1-piperazinyl)-3-pyridinyl]methyl}-3-(3-thienyl)propanamide involves several steps, including the preparation of key intermediates and the coupling of the pyridine and thienyl moieties. The process has been described in detail in a patent application filed by Takeda Pharmaceutical Company Limited.
Wissenschaftliche Forschungsanwendungen
N-{[2-(4-methyl-1-piperazinyl)-3-pyridinyl]methyl}-3-(3-thienyl)propanamide has been extensively studied in preclinical models of autoimmune diseases and cancer. In vitro and in vivo experiments have shown that this compound selectively inhibits Itk activity and suppresses T-cell activation, resulting in reduced inflammation and immune responses. This compound has also been shown to have antitumor activity in various cancer cell lines and xenograft models.
Eigenschaften
IUPAC Name |
N-[[2-(4-methylpiperazin-1-yl)pyridin-3-yl]methyl]-3-thiophen-3-ylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4OS/c1-21-8-10-22(11-9-21)18-16(3-2-7-19-18)13-20-17(23)5-4-15-6-12-24-14-15/h2-3,6-7,12,14H,4-5,8-11,13H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCVVEJJMPOTAJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C(C=CC=N2)CNC(=O)CCC3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

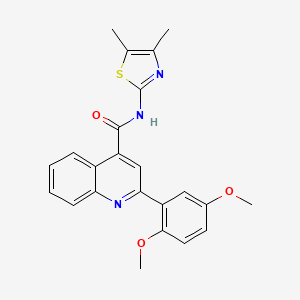
![5-{[3-(2-hydroxyethyl)-4-(3-phenylpropyl)-1-piperazinyl]methyl}-2-methoxyphenol](/img/structure/B6117356.png)
![(2-{[4-(1-naphthylmethoxy)benzylidene]hydrazono}-4-oxo-1,3-thiazolidin-5-yl)acetic acid](/img/structure/B6117372.png)
![N-[2-(dimethylamino)ethyl]-N-{[1-(2-fluorobenzyl)-3-piperidinyl]methyl}-2-thiophenecarboxamide](/img/structure/B6117375.png)
![{3-benzyl-1-[(2-methoxy-5-methylphenyl)sulfonyl]-3-piperidinyl}methanol](/img/structure/B6117378.png)
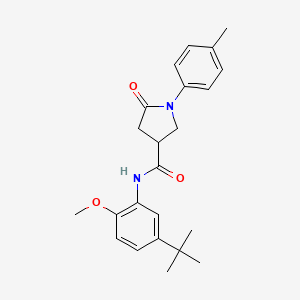
![N'-{[3-hydroxy-5-(hydroxymethyl)-2-methyl-4-pyridinyl]methylene}-1-phenylmethanesulfonohydrazide](/img/structure/B6117386.png)
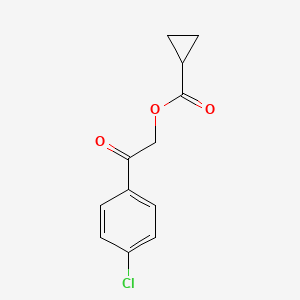
![2-(1-cyclopentyl-3-oxo-2-piperazinyl)-N-[2-(2-furyl)ethyl]acetamide](/img/structure/B6117401.png)
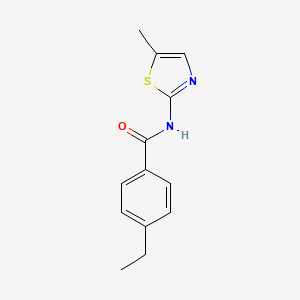
![N-(1,4-dioxan-2-ylmethyl)-2-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B6117404.png)
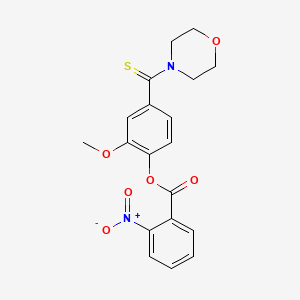
![methyl 3-butyryl-6,6-dimethyl-4-[(4-nitrophenyl)amino]-2-oxo-3-cyclohexene-1-carboxylate](/img/structure/B6117429.png)
